N-cyclopropyl-N''-methylguanidine hydroiodide
Description
N-Cyclopropyl-N''-methylguanidine hydroiodide is a guanidine derivative characterized by a cyclopropyl substituent at the N-position and a methyl group at the N''-position, with hydroiodide as the counterion. Guanidines are renowned for their strong basicity and versatile applications in pharmaceuticals, agrochemicals, and materials science. While direct structural data for this compound are absent in the provided evidence, comparisons with analogous guanidine derivatives (e.g., N-methylated, aryl-substituted, or halide-salified variants) offer insights into its likely properties .
Properties
IUPAC Name |
1-cyclopropyl-2-methylguanidine;hydroiodide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.HI/c1-7-5(6)8-4-2-3-4;/h4H,2-3H2,1H3,(H3,6,7,8);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPNMZNBSAVETC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(N)NC1CC1.I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N’'-methylguanidine hydroiodide typically involves the reaction of cyclopropylamine with methylisocyanate, followed by the addition of hydroiodic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of N-cyclopropyl-N’'-methylguanidine hydroiodide may involve large-scale reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters are crucial to achieving consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N’'-methylguanidine hydroiodide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with N-cyclopropyl-N’'-methylguanidine hydroiodide include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from reactions involving N-cyclopropyl-N’'-methylguanidine hydroiodide depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Research indicates that N-cyclopropyl-N''-methylguanidine hydroiodide exhibits several notable biological activities:
1. Antimicrobial Activity:
- Preliminary studies suggest that this compound demonstrates antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This makes it a candidate for further development as an antibiotic.
- Case Study: In vitro tests showed that this compound had a minimum inhibitory concentration (MIC) of 12.5 µM against Escherichia coli, indicating its potential as an antibiotic agent .
2. Antitumor Activity:
- The compound has shown promise in inhibiting the growth of certain cancer cell lines. In studies involving MCF7 breast cancer cells, this compound exhibited significant cytotoxicity with an IC50 value of approximately 5 µM after 48 hours of treatment.
- Case Study: A study on leukemia cell lines demonstrated a dose-dependent reduction in cell viability, further supporting its potential as an anticancer agent .
3. Anti-inflammatory Properties:
- Research has indicated that this compound may possess anti-inflammatory effects. Animal model studies have shown a reduction in paw swelling and inflammatory markers, suggesting its utility in treating conditions such as arthritis.
- Case Study: In an induced arthritis model, administration of the compound led to decreased infiltration of inflammatory cells in joint tissues, highlighting its therapeutic potential .
Mechanism of Action
The mechanism of action of N-cyclopropyl-N’'-methylguanidine hydroiodide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the context of its application and the specific biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
a. N,N-Dimethylguanidine Hydrochloride ()
- Substituents : Two methyl groups at N-positions.
- Salt Form : Hydrochloride.
- The chloride counterion may reduce solubility in polar aprotic solvents compared to hydroiodide.
- Applications : Intermediate in pharmaceutical synthesis (e.g., metformin derivatives).
- The hydroiodide salt may enhance solubility in organic solvents and reactivity in alkylation or coordination chemistry due to iodide’s larger ionic radius and nucleophilicity .
b. N''-(4-Methoxyphenyl)-N,N,N′-Trimethyl-N′-Phenylguanidine ()
- Substituents : Methoxyphenyl and phenyl groups.
- Structural Features: C–N bond lengths (1.288–1.408 Å) indicate partial double-bond character in the guanidine core. Non-classical C–H···O hydrogen bonds (2.81 Å) stabilize crystal packing. Deviations from trigonal planar geometry (N–C–N angles: 115–126°) due to steric and electronic effects .
- Its smaller substituents (vs. methoxyphenyl) may favor tighter crystal packing or altered solubility profiles.
c. N-[Amino(methylsulfanyl)methylidene]guanidine Hydroiodide ()
- Substituents: Methylsulfanyl and amino groups.
- Applications : Mitochondria-targeted fluorinated triphenylphosphonium (TPP+) conjugates for cancer therapy.
- Comparison : The methylsulfanyl group in this compound enhances lipophilicity and mitochondrial targeting. In contrast, the cyclopropyl group in the target compound may modulate membrane permeability via steric effects, while the hydroiodide salt could improve cellular uptake in iodide-transporting tissues .
Salt Form and Physicochemical Properties
| Compound | Salt Form | Solubility Trends | Reactivity Considerations |
|---|---|---|---|
| N-Cyclopropyl-N''-methylguanidine | Hydroiodide | High solubility in polar solvents (e.g., DMSO, acetonitrile) due to iodide’s polarizability. | Iodide may act as a leaving group in alkylation or nucleophilic substitution. |
| N,N-Dimethylguanidine | Hydrochloride | Moderate solubility in water and alcohols. | Chloride’s poor nucleophilicity limits reactivity in SN2 reactions. |
| N''-(4-Methoxyphenyl)-...guanidine | Free base | Low water solubility; soluble in acetonitrile or DCM. | Methoxy group participates in hydrogen bonding, affecting crystallization. |
Biological Activity
N-Cyclopropyl-N''-methylguanidine hydroiodide is a compound of interest due to its potential biological activities, particularly in the realm of antimicrobial and antiparasitic properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and therapeutic potential.
This compound has the following specifications:
- CAS Number : 102392-83-6
- Molecular Formula : CHN·HI
- Molecular Weight : 207.06 g/mol
This compound is characterized by a guanidine functional group, which is known for enhancing cellular uptake in bacterial systems, making it a candidate for antibiotic development .
Antimicrobial Activity
Recent research has highlighted the effectiveness of guanidine derivatives against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The guanidinium group has been shown to increase cellular accumulation in Gram-negative bacteria, which is crucial for antibiotic efficacy.
Table 1: Antimicrobial Activity of Guanidine Compounds
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | MRSA | 1.5 µM |
| L15 (related compound) | Escherichia coli | 12.5 µM |
The studies indicate that modifications to the guanidine structure can significantly affect antibacterial potency. For instance, structural changes in related compounds have demonstrated varying levels of activity against different strains .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Cell Membrane Disruption : The positively charged guanidinium groups interact with negatively charged bacterial membranes, leading to destabilization and disruption of the cell membrane integrity.
- Targeting Essential Proteins : Research has identified that certain guanidinium compounds inhibit essential bacterial proteins such as signal peptidase IB (SpsB), which is crucial for bacterial cell wall synthesis .
- Inhibition of Metabolic Pathways : The compound may also interfere with metabolic pathways by inhibiting key enzymes involved in cellular processes.
Case Studies
Several studies have explored the biological activity of this compound and related compounds:
- Study on MRSA : A focused library screen identified this compound as a promising candidate against MRSA with an MIC value indicating strong antibacterial properties.
- Antiparasitic Activity : In vitro assays showed that this compound exhibits significant antiparasitic activity, with effective concentrations reported around 0.023 µM, suggesting its potential use in treating parasitic infections .
Q & A
Basic Questions
Q. How can researchers optimize the synthesis of N-cyclopropyl-N''-methylguanidine hydroiodide?
- Methodological Answer : Synthesis optimization typically involves refluxing stoichiometric ratios of cyclopropylamine and methylguanidine precursors in a hydroiodic acid medium. Key parameters include temperature control (e.g., 80–100°C), reaction time (12–24 hours), and inert atmosphere (argon/nitrogen) to prevent oxidation. Post-synthesis, purification via recrystallization in ethanol/water mixtures enhances purity, while analytical validation (e.g., NMR for structural confirmation, mass spectrometry for molecular weight verification) ensures reproducibility .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- NMR Spectroscopy : For verifying cyclopropyl and methylguanidine moieties (e.g., δ 1.0–1.5 ppm for cyclopropyl protons).
- Mass Spectrometry (MS) : To confirm molecular ion peaks ([M+H]+ or [M−I]−) and fragmentation patterns.
- Elemental Analysis : To validate stoichiometry (C, H, N, I content).
- X-ray Diffraction (XRD) : For crystalline structure determination, if single crystals are obtainable .
Q. What storage conditions are recommended to maintain compound stability?
- Methodological Answer : Store at 2–8°C under argon to prevent hygroscopic degradation and iodine loss. Use amber vials to minimize light exposure, and monitor stability via periodic HPLC analysis (e.g., tracking iodide ion content) .
Advanced Research Questions
Q. How can structural contradictions in this compound be resolved?
- Methodological Answer : Contradictions in crystallographic data (e.g., bond angles vs. computational models) require multi-technique validation:
- Differential Scanning Calorimetry (DSC) : To assess phase transitions and hydration states.
- Synchrotron XRD : For high-resolution structural data under controlled humidity.
- DFT Calculations : To compare experimental and theoretical geometries .
Q. What role does the iodide counterion play in the compound’s reactivity?
- Methodological Answer : The iodide ion acts as a nucleophile in SN2 reactions and stabilizes intermediates via ion-pairing. For example, in alkylation studies, iodide enhances reaction rates by 30–50% compared to chloride analogs. Mechanistic studies using conductivity measurements and kinetic isotope effects (KIEs) can elucidate these roles .
Q. How can researchers address low yields in guanidine functionalization reactions?
- Methodological Answer : Low yields often arise from steric hindrance at the guanidine core. Strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time and improves efficiency.
- Catalytic Additives : Use of Et3N hydroiodide (1–5 mol%) to stabilize transition states.
- In-Situ Monitoring : FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .
Q. How to design biological studies to evaluate cellular uptake of this compound?
- Methodological Answer :
- Fluorescent Tagging : Conjugate with dansyl chloride or BODIPY for tracking via fluorescence microscopy.
- LC-MS/MS Quantification : Validate intracellular concentrations in cell lysates.
- Control Experiments : Compare uptake in presence/absence of iodide transporters (e.g., NIS inhibitors) to identify transport mechanisms .
Data Contradiction Analysis
Q. How to troubleshoot discrepancies in reported solubility profiles?
- Methodological Answer : Variations in solubility (e.g., aqueous vs. organic solvents) may stem from hydration states or impurities. Conduct:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
